molecular formula C21H20N4O2S B2802578 (1H-indol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706230-50-3

(1H-indol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2802578
CAS RN: 1706230-50-3
M. Wt: 392.48
InChI Key: JTPLBIAMLQVTTG-UHFFFAOYSA-N
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Description

(1H-indol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality (1H-indol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-indol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

(1H-indol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone and its derivatives have been explored for their antimicrobial properties. Research reveals the synthesis of various indole-based 1,3,4-oxadiazoles and their efficacy against bacteria and fungi. For instance, a study by Nagarapu and Pingili (2014) showcased the synthesis of novel indole-based 1,3,4-oxadiazoles with established antibacterial and antifungal activities. Similarly, a study by Rai et al. (2010) focused on designing and synthesizing novel oxadiazolyl-methanones with a detailed investigation of their in-vitro antibacterial activity, showcasing significant activity against various bacterial strains such as Bacillus subtilis and Escherichia coli (Nagarapu & Pingili, 2014) (Rai et al., 2010).

Enzyme Inhibitory Activity

The compound's derivatives have also been investigated for their enzyme inhibitory activities. A study by Cetin et al. (2021) demonstrated that certain thiophene-based heterocyclic compounds exhibit significant inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), suggesting potential applications in managing diseases related to enzyme malfunction (Cetin et al., 2021).

Anticancer Activity

Compounds with (1H-indol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone structure have also shown promise in anticancer research. For example, a study highlighted the synthesis of novel thiophene containing 1,3-diarylpyrazole derivatives with significant growth inhibitory effects on various cancer cell lines, suggesting their potential as anticancer agents (Inceler et al., 2013).

Structure and Interaction Analysis

Moreover, there is significant interest in the structural analysis and molecular interactions of such compounds. Research by Sharma et al. (2019) delved into the crystal packing of a series of 1,2,4-oxadiazole derivatives, exploring the role of non-covalent interactions such as lone pair-π interaction and halogen bonding in their supramolecular architectures (Sharma et al., 2019).

Corrosion Inhibition

Additionally, derivatives of this compound have been investigated for their corrosion inhibition properties. Ammal et al. (2018) conducted a study on 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulphuric acid, assessing their efficiency through various analytical methods. The study offered insights into the interaction of these compounds with metal surfaces and their potential applications in corrosion prevention (Ammal et al., 2018).

properties

IUPAC Name

1H-indol-5-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-21(16-3-4-18-15(11-16)5-7-22-18)25-8-1-2-14(12-25)10-19-23-20(24-27-19)17-6-9-28-13-17/h3-7,9,11,13-14,22H,1-2,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPLBIAMLQVTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)CC4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

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